molecular formula C17H17N3O2 B6084083 N-(2-hydroxy-2-phenylethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

N-(2-hydroxy-2-phenylethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B6084083
M. Wt: 295.34 g/mol
InChI Key: JAPPZVGMTUJNJQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a synthetic compound featuring a 7-methylimidazo[1,2-a]pyridine core linked to a carboxamide group substituted with a 2-hydroxy-2-phenylethyl moiety.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-7-8-20-11-14(19-16(20)9-12)17(22)18-10-15(21)13-5-3-2-4-6-13/h2-9,11,15,21H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPPZVGMTUJNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are derived from patent applications and commercial databases, highlighting variations in substituents and their impacts on physicochemical and synthetic properties.

Table 1: Structural Comparison of Selected Imidazopyridine Derivatives

Compound Name Core Structure Modifications Key Substituents
N-(2-hydroxy-2-phenylethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide 7-methylimidazo[1,2-a]pyridine-2-carboxamide 2-hydroxy-2-phenylethyl (polar group)
Compound 2 (Example 14, EP Patent) 7-methylimidazo[1,2-a]pyridine-3-acetamide 4-chlorophenyl, N-ethyl-N-(2-pyridinylmethyl) (hydrophobic, aromatic)
Compound 18 (Example 30, EP Patent) 7-methylimidazo[1,2-a]pyridine-3-acetamide 4-methylphenyl, N-(3-pyridinylmethyl)-2-methoxyethyl (electron-donating groups)
7-chloro-2-ethyl-N-((2'-(trifluoromethyl)biphenyl-4-yl)methyl)imidazo[...] 7-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxamide Trifluoromethyl biphenyl (lipophilic, bioisostere)
Key Observations:
  • Substituent Position : The target compound’s 2-carboxamide differs from the 3-acetamide in patent analogs (Compounds 2 and 18), which may alter binding orientation in biological systems.
  • Polarity : The hydroxy group in the target compound increases hydrophilicity compared to the trifluoromethyl biphenyl group in ’s compound, which prioritizes lipophilicity for membrane penetration .
Key Observations:
  • Salt Formation : Hydrochloride salts in patent compounds improve crystallinity and purification efficiency compared to the free base form of the target compound.
  • Yield Trends : Higher yields in Compounds 2 and 18 (~51–57%) suggest optimized synthetic routes for 3-acetamide derivatives, whereas the target compound’s synthesis may face challenges due to steric hindrance from the hydroxy-phenylethyl group.

Functional Group Impact on Bioactivity

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from structural trends:

  • Hydroxy Group: May enhance solubility for intravenous or topical applications but could reduce blood-brain barrier penetration compared to lipophilic analogs like ’s trifluoromethyl compound .
  • Chloro and Trifluoromethyl Groups : These substituents (in Compound 2 and ) are associated with improved metabolic stability and target affinity in drug discovery, though they may increase toxicity risks .
  • Pyridinylmethyl Moieties : Present in patent compounds, these groups could facilitate π-π stacking interactions with aromatic residues in enzyme active sites .

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